molecular formula C13H14Cl2N6OS B251170 N-(2-butyl-2H-tetraazol-5-yl)-N'-(3,4-dichlorobenzoyl)thiourea

N-(2-butyl-2H-tetraazol-5-yl)-N'-(3,4-dichlorobenzoyl)thiourea

Cat. No.: B251170
M. Wt: 373.3 g/mol
InChI Key: UKBKYFLNQGPZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-N'-(3,4-dichlorobenzoyl)thiourea typically involves multiple steps, starting with the preparation of the tetrazole ring The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditionsIndustrial production methods may involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(2-butyl-2H-tetraazol-5-yl)-N'-(3,4-dichlorobenzoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-butyl-2H-tetraazol-5-yl)-N'-(3,4-dichlorobenzoyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-N'-(3,4-dichlorobenzoyl)thiourea involves its interaction with specific molecular targets. The tetrazole ring mimics the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

N-(2-butyl-2H-tetraazol-5-yl)-N'-(3,4-dichlorobenzoyl)thiourea can be compared with other tetrazole-containing compounds, such as:

Properties

Molecular Formula

C13H14Cl2N6OS

Molecular Weight

373.3 g/mol

IUPAC Name

N-[(2-butyltetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide

InChI

InChI=1S/C13H14Cl2N6OS/c1-2-3-6-21-19-12(18-20-21)17-13(23)16-11(22)8-4-5-9(14)10(15)7-8/h4-5,7H,2-3,6H2,1H3,(H2,16,17,19,22,23)

InChI Key

UKBKYFLNQGPZIZ-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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